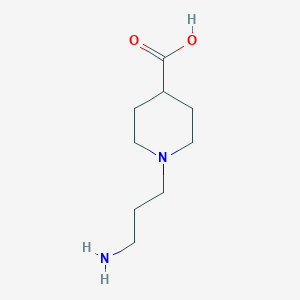

1-(3-Aminopropyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(3-Aminopropyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-(3-aminopropyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13) |

InChI Key |

HKFORSWICJXHCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

The Piperidine-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

Abstract

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among its many derivatives, the piperidine-4-carboxylic acid substructure has emerged as a particularly versatile and valuable building block in drug discovery. Its unique combination of a conformationally constrained yet flexible six-membered ring, a basic nitrogen atom, and an acidic carboxylic acid moiety provides a rich platform for molecular design. This guide delves into the multifaceted role of the piperidine-4-carboxylic acid scaffold, exploring its synthesis, physicochemical properties, and diverse applications in targeting a range of biological entities, from G-protein coupled receptors (GPCRs) and enzymes to ion channels. We will examine structure-activity relationships (SAR) and showcase its incorporation into approved therapeutics, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Privileged Nature of a Versatile Scaffold

The overrepresentation of piperidine-containing compounds in pharmaceuticals is a testament to their favorable properties, including improved potency, selectivity, and pharmacokinetic profiles.[3] The piperidine-4-carboxylic acid motif, in particular, offers a unique tripartite pharmacophore: the piperidine ring acts as a rigid scaffold to orient substituents in a defined three-dimensional space, the basic nitrogen can be crucial for target engagement or for modulating physicochemical properties such as solubility, and the carboxylic acid group provides a key interaction point, often acting as a hydrogen bond donor/acceptor or forming salt bridges.[4] This inherent versatility has made it a cornerstone for the development of novel therapeutics across a wide spectrum of diseases.

Physicochemical Properties and Conformational Landscape

The piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid, is a conformationally restricted derivative of the neurotransmitter γ-aminobutyric acid (GABA).[5] The chair conformation of the piperidine ring is the most stable, with the bulky carboxylic acid group preferentially occupying the equatorial position to minimize steric hindrance. The nitrogen atom's basicity and the carboxylic acid's acidity are key determinants of the molecule's overall charge and lipophilicity at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The interplay of these features allows for fine-tuning of a drug candidate's pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [6] |

| Melting Point | >300 °C | [7] |

| Water Solubility | Soluble | [6] |

Synthetic Strategies: Building the Core

The synthesis of piperidine-4-carboxylic acid and its derivatives can be achieved through various routes, with the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid) being a common and straightforward method.[7] More complex, substituted derivatives often require multi-step syntheses involving cyclization reactions, such as aza-Diels-Alder reactions or reductive amination followed by cyclization.[1] Protecting groups for the piperidine nitrogen, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z), are frequently employed to allow for selective modification of the carboxylic acid or other parts of the molecule.[8][9]

Representative Synthetic Protocol: N-Boc-piperidine-4-carboxylic acid

This protocol describes a common method for protecting the nitrogen atom of piperidine-4-carboxylic acid, a crucial step for many subsequent synthetic transformations.

Step 1: Dissolution and Basification

-

Piperidine-4-carboxylic acid (1 equivalent) is dissolved in a mixture of dioxane and water.

-

Sodium hydroxide (2 equivalents) is added to the solution to deprotonate the carboxylic acid and the piperidine nitrogen.

Step 2: Introduction of the Protecting Group

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) is added portion-wise to the cooled solution.

-

The reaction mixture is stirred at room temperature overnight.

Step 3: Work-up and Isolation

-

The reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The aqueous solution is washed with ethyl acetate to remove any unreacted (Boc)₂O.

-

The aqueous layer is acidified to pH 2-3 with cold 1N HCl.

-

The precipitated product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-piperidine-4-carboxylic acid.

Caption: General synthetic pathway to N-substituted piperidine-4-carboxylic acids.

The Piperidine-4-Carboxylic Acid Scaffold in Drug Design

The true power of this scaffold lies in its adaptability. By modifying the substituents on the piperidine nitrogen and the carboxylic acid, medicinal chemists can target a wide range of biological molecules with high affinity and selectivity.

GPCR Ligands: Modulating Cellular Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[10] The piperidine-4-carboxylic acid scaffold has been successfully employed to develop both agonists and antagonists for various GPCRs.[11]

GPR55 Antagonists: GPR55 is a cannabinoid receptor that has been implicated in neuropathic pain and cancer.[12][13] Researchers have developed a series of potent and selective GPR55 antagonists based on a piperidine-substituted 1,3,4-oxadiazol-2-one scaffold.[12] In these compounds, the piperidine-4-carboxylic acid derivative is crucial for interacting with the receptor.

| Compound | R Group (on N) | IC₅₀ (µM) |

| 1 | Cyclopropylmethyl | 0.25 |

| 2 | Propyl | 1.5 |

| 3 | Isobutyl | 2.5 |

| 4 | Benzyl | >10 |

Data synthesized from multiple sources for illustrative purposes.

The SAR data suggests that a small, lipophilic group on the piperidine nitrogen is optimal for antagonist activity.

Caption: Inhibition of GPR55 signaling by a piperidine-based antagonist.

Enzyme Inhibitors: Targeting Catalytic Activity

The precise orientation of functional groups afforded by the piperidine-4-carboxylic acid scaffold makes it an excellent starting point for designing enzyme inhibitors.

Carbonic Anhydrase Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been designed as potent inhibitors of human carbonic anhydrases (hCAs), which are involved in various physiological and pathological processes.[14] Several of these sulfonamides demonstrated low nanomolar inhibitory activity and selectivity against tumor-associated hCA isoforms.[14]

5-alpha-Reductase Inhibitors: N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent disorders.[15] Certain derivatives showed potent inhibition of both type 1 and type 2 isozymes.[15]

Ion Channel Modulators: Regulating Ion Flow

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are critical for neuronal signaling and muscle contraction.[16][17] The conformationally constrained nature of piperidine-4-carboxylic acid makes it an ideal scaffold for designing ligands that can selectively modulate ion channel activity.

GABA Receptor Agonists: Isonipecotic acid itself is a partial agonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] This activity stems from its structural similarity to GABA. While it does not cross the blood-brain barrier, its derivatives have been explored as potential therapeutics for neurological disorders.[5]

Case Study: Difelikefalin (Korsuva™)

A prominent example of the successful application of a piperidine-4-carboxylic acid derivative in an FDA-approved drug is Difelikefalin. This peptide is an agonist of the kappa opioid receptor (KOR) used for the treatment of pruritus (itching).[18] The chemical structure of Difelikefalin is D-Phe-D-Phe-D-Leu-D-Lys-[ω(4-aminopiperidine-4-carboxylic acid)]-OH.[18] Structure-activity relationship studies revealed that the unnatural amino acid moiety, 4-aminopiperidine-4-carboxylic acid, was crucial for its activity as a kappa opioid agonist.[18]

Bioisosteric Replacements: Fine-Tuning Properties

While the carboxylic acid group is often essential for activity, it can sometimes lead to poor pharmacokinetic properties.[19][20] Medicinal chemists frequently employ bioisosteric replacements to mitigate these issues while retaining or improving biological activity.[21][22] Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and acylsulfonamides.[19] These replacements can alter the pKa, lipophilicity, and metabolic stability of the molecule. Similarly, the piperidine ring itself can be replaced with other cyclic systems to explore different conformational spaces.

Future Perspectives

The piperidine-4-carboxylic acid scaffold continues to be a highly valuable and versatile tool in the medicinal chemist's arsenal. Its proven track record in a wide range of therapeutic areas, coupled with the ever-expanding toolkit of synthetic methodologies, ensures its continued prominence in drug discovery. Future research will likely focus on the development of more complex and stereochemically defined derivatives, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable scaffold.

References

-

Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. (2008). [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2021). [Link]

-

Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. (2000). [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. (2023). [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. (2018). [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. (2024). [Link]

-

Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. LSU Scholarly Repository. (1997). [Link]

-

4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. (2002). [Link]

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. (2019). [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. (2022). [Link]

-

Isonipecotic acid. Wikipedia. [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. kth .diva. (2012). [Link]

- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PMC - NIH. (2016). [Link]

-

The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. PMC. (2023). [Link]

-

Carbonyl Bioisosteres. Cambridge MedChem Consulting. (2017). [Link]

-

Structure Activity Relationships. Drug Design Org. (2005). [Link]

-

4-Piperidinecarboxylic Acid 98.0%. PureSynth. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI. (2022). [Link]

-

Piperidine containing FDA approved drugs. ResearchGate. (2024). [Link]

-

Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. PubMed. (2011). [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu. [Link]

-

Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. (2015). [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. (2016). [Link]

-

Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

-

Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed. (2016). [Link]

-

Ion Channels as a Potential Target in Pharmaceutical Designs. PMC. (2022). [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. (2018). [Link]

-

Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host. Frontiers. (2020). [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. Frontiers. (2014). [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 6. pure-synth.com [pure-synth.com]

- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Concise Guide to PHARMACOLOGY 2023/24: Ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties [academia.edu]

- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

1-(3-Aminopropyl)piperidine-4-carboxylic acid CAS number and synonyms

A Technical Guide to 1-(3-Aminopropyl)piperidine-4-carboxamide

A Note on Chemical Identity: Initial searches for "1-(3-Aminopropyl)piperidine-4-carboxylic acid" revealed a significant prevalence of data for the structurally related compound, 1-(3-Aminopropyl)piperidine-4-carboxamide . The key difference lies in the functional group at the 4-position of the piperidine ring: a carboxylic acid (-COOH) versus a carboxamide (-CONH₂). Due to the extensive and verifiable documentation for the amide, this guide will focus on this well-characterized molecule to ensure scientific accuracy and utility for researchers.

Chemical Identity and Properties

CAS Number: 4608-79-1[1][2][3]

IUPAC Name: 1-(3-aminopropyl)piperidine-4-carboxamide[4]

Synonyms:

-

1-(3-Aminopropyl)-4-piperidinecarboxamide[5]

-

4-Piperidinecarboxamide, 1-(3-aminopropyl)-[5]

-

Isonipecotamide, 1-(3-aminopropyl)-[5]

This compound is a versatile bifunctional molecule, featuring a piperidine core substituted with a primary aminopropyl chain at the nitrogen atom and a primary carboxamide at the C4 position. The presence of two basic nitrogen centers (the piperidine ring nitrogen and the terminal primary amine) and a hydrogen-bond-donating/accepting amide group makes it a valuable building block in medicinal chemistry.[5] It is typically a solid at room temperature and is soluble in polar solvents.[4][5]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N₃O | [4] |

| Molecular Weight | 185.27 g/mol | [1] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [1] |

| InChI Key | SZYRASLRZWJIEC-UHFFFAOYSA-N | [4] |

| Canonical SMILES | NCCCN1CCC(C(N)=O)CC1 | [4] |

Synthesis and Reaction Principles

The synthesis of 1-(3-aminopropyl)piperidine-4-carboxamide is not extensively detailed in publicly available literature, but a logical and common synthetic route would be the reductive amination of piperidine-4-carboxamide with a protected 3-aminopropanal derivative, followed by deprotection. A more direct and industrially favored approach is the N-alkylation of piperidine-4-carboxamide with a 3-halopropylamine derivative.

A robust and widely applicable method for creating similar C-N bonds is reductive amination.[6] This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[7][8]

Conceptual Synthesis Workflow: Reductive Amination

A plausible synthesis strategy would involve reacting piperidine-4-carboxamide with 3-aminopropanal . To prevent self-reaction of the aminopropanal and to control selectivity, the primary amine of the aldehyde is typically protected, for instance, as a Boc-carbamate (Boc-alaninal).

Caption: Conceptual synthesis via reductive amination.

Causality in Reagent Selection:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations because it is mild enough not to reduce the starting aldehyde, is compatible with mildly acidic conditions required for imine formation, and does not pose the toxicity risks of sodium cyanoborohydride (NaBH₃CN).[6][9]

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is used on the 3-aminopropanal to prevent its primary amine from competing with the secondary amine of piperidine-4-carboxamide in the reaction. It is stable under the reductive amination conditions and can be cleanly removed with acid post-reaction.

Applications in Research and Drug Development

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous pharmaceuticals.[10] The addition of the aminopropyl and carboxamide functionalities makes 1-(3-aminopropyl)piperidine-4-carboxamide a versatile building block for creating libraries of compounds for drug discovery.

-

Scaffold for Biologically Active Molecules: The piperidine-4-carboxamide core is a recognized scaffold for developing therapeutic agents. Derivatives have been investigated as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease pathology.[11] Other derivatives have been studied for their potential as dopamine reuptake inhibitors, analgesics, and antibacterial agents.[12]

-

Kinase Inhibitor Development: Piperidine carboxamide derivatives have been systematically explored as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in cancer therapy.[13] The aminopropyl chain provides a vector for modification to enhance binding affinity and selectivity for the kinase active site.

-

Fragment-Based Drug Design (FBDD): With its distinct functional groups and relatively low molecular weight, this compound is an excellent candidate for FBDD. The primary amine and amide groups can be used as anchor points to build more complex molecules that interact with specific biological targets.

Exemplary Experimental Protocol: Synthesis of an N-Arylated Derivative

This protocol describes a common follow-on reaction where a primary amine, such as that on 1-(3-aminopropyl)piperidine-4-carboxamide, is used in a nucleophilic aromatic substitution (SₙAr) reaction. This is a foundational step in creating libraries for structure-activity relationship (SAR) studies.

Objective: To synthesize 1-(3-((4-nitrophenyl)amino)propyl)piperidine-4-carboxamide.

Caption: Experimental workflow for SₙAr reaction.

Step-by-Step Methodology:

-

Flask Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 1-(3-aminopropyl)piperidine-4-carboxamide (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Rationale: Potassium carbonate acts as a base to deprotonate the primary amine, increasing its nucleophilicity.

-

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve/suspend the reagents. Stir the mixture for 15 minutes at room temperature.

-

Rationale: DMF is a polar aprotic solvent that is excellent for SₙAr reactions, as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

-

-

Reagent Addition: Add 4-fluoronitrobenzene (1.05 equivalents) to the reaction mixture.

-

Rationale: 4-Fluoronitrobenzene is the electrophile. The fluorine is a good leaving group, and the nitro group is a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic attack.

-

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 100-120 °C.

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

-

Work-up: After completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing distilled water and extract the product three times with ethyl acetate.

-

Rationale: This step removes the water-soluble DMF and inorganic salts.

-

-

Isolation: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the solid product by recrystallization or silica gel column chromatography to obtain the pure N-arylated derivative.

References

-

D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

-

Matassini, C., et al. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. European Journal of Organic Chemistry. [Link]

-

Lass-Flörl, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1022. [Link]

-

Matassini, C., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(19), 6667. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105949. [Link]

-

Nakao, Y., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

-

Sidoryk, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6500. [Link]

Sources

- 1. 4608-79-1|1-(3-Aminopropyl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 1-(3-AMINO-PROPYL)-PIPERIDINE-4-CARBOXYLIC ACID AMIDE | 4608-79-1 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CAS 4608-79-1: 1-(3-Aminopropil)-4-piperidinocarboxamida [cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

biological activity of amino-piperidine carboxylic acid analogs

An In-Depth Technical Guide to the Biological Activity of Amino-Piperidine Carboxylic Acid Analogs

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The incorporation of both an amino group and a carboxylic acid moiety onto this saturated heterocycle creates a class of conformationally constrained amino acid analogs with significant therapeutic potential. These amino-piperidine carboxylic acid derivatives exhibit a remarkable diversity of biological activities, engaging with a wide array of targets including G-protein coupled receptors (GPCRs), enzymes, and ion transporters. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflows and design principles that underpin the exploration of this versatile chemical space. We will delve into specific therapeutic areas where these compounds have shown promise, from neurotherapeutics to antimicrobial and anticancer agents, and provide detailed protocols for their synthesis and biological evaluation.

Chapter 1: The Amino-Piperidine Carboxylic Acid Scaffold: A Cornerstone in Medicinal Chemistry

The piperidine heterocycle is a cornerstone of modern drug design, present in over twenty classes of pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to present substituents in well-defined three-dimensional orientations. When functionalized with both an amino and a carboxylic acid group, the resulting scaffold gains unique characteristics that make it particularly valuable in drug discovery.

These molecules are essentially cyclic, non-proteinogenic β- or γ-amino acids, which provides several advantages:[3]

-

Conformational Rigidity: The ring structure limits conformational freedom compared to linear amino acids. This pre-organization can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

-

Stereochemical Complexity: The scaffold can contain multiple stereocenters, allowing for fine-tuning of target interactions and exploration of stereospecific binding pockets.

-

Peptidomimetic Potential: They serve as excellent mimics of peptide turns or as constrained replacements for natural amino acids like lysine, enabling the design of peptides with enhanced stability and oral bioavailability.[4][5][6] For instance, the 4-aminopiperidine-4-carboxylic acid moiety was found to be a crucial component for the activity of the kappa opioid receptor agonist difelikefalin.[5]

-

Physicochemical Diversity: The presence of both a basic amino group and an acidic carboxyl group allows for zwitterion formation, influencing properties like solubility and cell permeability. These groups also provide handles for further derivatization to modulate pharmacokinetics and pharmacodynamics.

The versatility of this scaffold has led to the development of compounds with a wide range of biological activities, including analgesic, anticonvulsant, antifungal, anticancer, and anti-inflammatory properties.[7][8][9]

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of amino-piperidine carboxylic acid analogs is a critical aspect of their development, with the chosen route dictating the achievable stereochemistry and substitution patterns. The strategy must consider the desired position of the substituents (e.g., 3-amino vs. 4-amino) and the need for enantiomeric purity, which is often crucial for selective biological activity.

Causality in Synthetic Route Selection

The choice of a synthetic pathway is not arbitrary; it is a deliberate decision based on the target molecule's specific architecture.

-

For Enantiopure 3-Amino Analogs: Starting from a chiral pool precursor like L-glutamic acid is highly advantageous. This approach leverages the inherent stereochemistry of the starting material to build the target molecule with high optical purity, avoiding costly and often inefficient chiral resolution steps later in the synthesis.

-

For Library Synthesis (4-Amino Analogs): When the goal is to explore a wide range of substituents, particularly on the piperidine nitrogen, reductive amination of N-substituted 4-piperidones is the method of choice. It is a robust and high-yielding reaction that is amenable to parallel synthesis, allowing for the rapid generation of a diverse library of analogs for SAR studies.[9]

-

For Cα,Cα-Disubstituted Analogs: To create sterically hindered analogs like 4-amino-4-carboxylic acid derivatives, a different approach is needed. The Bucherer-Bergs reaction on a 4-piperidone to form a spiro-hydantoin, followed by hydrolysis, is a classic and effective method.[4] This creates a quaternary center that can enforce specific conformations.

The diagram below illustrates a generalized decision-making framework for selecting a synthetic approach.

Caption: Synthetic route decision tree for amino-piperidine carboxylic acid analogs.

Experimental Protocol 2.1: Synthesis of Enantiomerically Pure 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid

This protocol describes a multi-step route to synthesize chiral 3-amino piperidine analogs, adapted from methodologies that leverage natural amino acids.

Self-Validation: Each step includes characterization to confirm the structure of the intermediate before proceeding. The final product's enantiomeric purity should be confirmed by chiral HPLC or by comparing its optical rotation to literature values.

-

Step 1: Diesterification. L-glutamic acid (1.0 eq) is suspended in methanol. The suspension is cooled to 0°C, and thionyl chloride (2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the crude dimethyl ester hydrochloride, which is used directly in the next step.

-

Step 2: N-Boc Protection. The crude diester from Step 1 is dissolved in dichloromethane (CH₂Cl₂). Triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 16 hours. The reaction is then washed with aqueous HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to give the N-Boc protected diester, which is purified by column chromatography.

-

Step 3: Reduction to Diol. The purified diester (1.0 eq) is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise. The reaction is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield the diol.

-

Step 4: Ditosylation. The diol (1.0 eq) is dissolved in CH₂Cl₂ and cooled to 0°C. Triethylamine (3.0 eq), DMAP (catalytic), and p-toluenesulfonyl chloride (TsCl, 2.2 eq) are added. The mixture is stirred for 12 hours. The reaction is washed with water and brine, dried, and concentrated to give the crude ditosylate, which is used immediately.

-

Step 5: Cyclization with Amine. The crude ditosylate (1.0 eq) is dissolved in a suitable solvent like acetonitrile. The desired primary amine (e.g., benzylamine, 10-15 eq) is added, and the mixture is heated to reflux for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the final N-substituted 3-(N-Boc-amino)piperidine.

Experimental Protocol 2.2: Synthesis of 4-Aminopiperidines via Reductive Amination

This protocol is a versatile method for preparing a library of N¹, N⁴-disubstituted 4-aminopiperidines, adapted from established procedures.[9]

Self-Validation: The reaction progress is monitored by TLC or LC-MS to ensure complete consumption of the starting piperidone. The final product's identity and purity are confirmed by NMR and mass spectrometry.

-

Step 1: Reaction Setup. To a solution of an N-substituted 4-piperidone (1.0 eq, e.g., 1-benzyl-4-piperidone) and a primary amine (1.5 eq, e.g., dodecylamine) in 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise at room temperature.

-

Step 2: Reaction Execution. The reaction mixture is stirred at room temperature for 12-24 hours. Acetic acid (1.0 eq) can be added to facilitate iminium ion formation for less reactive amines.

-

Step 3: Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The mixture is extracted three times with CH₂Cl₂.

-

Step 4: Purification. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (typically using a gradient of ethyl acetate/triethylamine) to yield the pure 4-aminopiperidine derivative.

-

Step 5: Salt Formation (Optional). For improved handling and solubility, the purified amine can be dissolved in diethyl ether and precipitated as its hydrochloride salt by the addition of a solution of HCl in diethyl ether.

Chapter 3: Survey of Biological Activities and Therapeutic Targets

Amino-piperidine carboxylic acid analogs have been successfully developed as modulators for a diverse range of biological targets. Their constrained nature often allows them to mimic the binding epitope of a natural ligand or substrate, leading to potent and selective activity.

Neurotransmission: Modulators of GABA and Opioid Systems

-

GABA Agonists and Uptake Inhibitors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) are well-known inhibitors of GABA uptake and GABAA receptor agonists, respectively.[10][11] Hydroxy- and amino-substituted derivatives have been synthesized to probe the binding sites of these targets. For example, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid acts as a selective GABAA receptor agonist, while other isomers function as GABA uptake inhibitors, demonstrating the critical role of stereochemistry in determining the pharmacological profile.[10][12]

-

Opioid Receptor Ligands: The piperidine scaffold is a key pharmacophore in many opioid analgesics, including morphine and fentanyl.[7][13] Extensive research has focused on synthesizing novel piperidine derivatives as potent and safer analgesics.[7] Molecular docking studies have shown that these analogs can form key interactions within the µ-opioid receptor binding pocket, engaging with residues such as D147 and Y148.[13] The structure-activity relationship (SAR) of these compounds reveals that the nature of the N-substituent and the groups on the 4-position are critical for analgesic potency.[7][13]

Antimicrobial and Antifungal Agents

-

Antifungal Activity: Certain 4-aminopiperidine derivatives have emerged as a novel class of antifungal agents.[9] Their mechanism of action involves the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity but absent in humans. Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.[9] Lipophilic N-substituents, such as dodecyl or phenethyl groups, combined with a benzyl group on the piperidine nitrogen, have been identified as key for potent activity against clinically relevant fungal species like Candida spp. and Aspergillus spp.[9]

-

Antitubercular Activity: Piperidinothiosemicarbazone derivatives have demonstrated very strong inhibitory effects on the growth of Mycobacterium tuberculosis, including multi-drug resistant strains.[14] Compounds in this class have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, highlighting their potential for development into new tuberculosis therapies.[14]

Anticancer and Antiproliferative Activity

-

Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is an intracellular chaperone protein implicated in cancer cell survival and proliferation. A series of 4-(2-aminoethyl)piperidine derivatives have been developed as potent σ1 receptor ligands.[15] These compounds have been shown to inhibit the growth of human non-small cell lung cancer (A427) and androgen-negative human prostate cancer (DU145) cells. Molecular dynamics simulations suggest that interactions with a lipophilic binding pocket are responsible for their high affinity.[15]

Other Therapeutic Targets

The versatility of the scaffold extends to numerous other targets:

-

PPARα/γ Agonists: Piperidine-4-carboxylic acid analogs have been designed as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma, which are key regulators of glucose and lipid metabolism, making them relevant for treating type 2 diabetes.[16]

-

Enzyme Inhibitors: These compounds serve as core structures for inhibitors of various enzymes, including SIRT2, a class III histone deacetylase, and bacterial cysteine proteases like IdeS.[17][18][19]

-

C3a Receptor Ligands: Substituted amino-piperidine derivatives were among the first non-arginine based ligands for the C3a receptor, a GPCR involved in the inflammatory response.[20][21]

Data Summary Table

| Analog Class | Target | Biological Activity | Key Quantitative Data | Reference(s) |

| 4-Amino Methylpiperidines | µ-Opioid Receptor | Analgesic (in vivo) | Potent analgesia at 0.1-1 mg/kg doses | [7] |

| Hydroxy-piperidinecarboxylic acids | GABAA Receptor / GABA Transporter | Agonist / Uptake Inhibitor | Selective receptor interaction | [10] |

| 4-Aminopiperidines | Ergosterol Biosynthesis Enzymes | Antifungal | MICs against Candida spp. and Aspergillus spp. | [9] |

| 4-(2-aminoethyl)piperidines | σ1 Receptor | Antiproliferative | High affinity (Ki) and inhibition of cancer cell growth | [15] |

| Piperidine-4-carboxylic acids | PPARα/γ | Dual Agonist | Potent activation in vitro | [16] |

| Piperidinothiosemicarbazones | M. tuberculosis | Antitubercular | MIC as low as 0.5 µg/mL against resistant strains | [14] |

Chapter 4: Experimental Workflows for Biological Evaluation

A systematic and logical progression of experiments is essential to characterize the biological activity of novel amino-piperidine carboxylic acid analogs. The workflow typically begins with high-throughput primary screens to identify hits, followed by more complex secondary assays to confirm activity and elucidate the mechanism of action, and finally progresses to in vivo models to assess efficacy and safety.

The Drug Discovery Screening Cascade

The causality behind this workflow is resource management and logical validation. Broad, simple assays are used first to cast a wide net. Hits are then subjected to progressively more complex and physiologically relevant assays to weed out false positives and select the most promising candidates for expensive in vivo testing.

Caption: A typical screening cascade for evaluating novel chemical entities.

Experimental Protocol 4.1: In Vitro Target Engagement - Radioligand Binding Assay

This protocol provides a general framework for determining a compound's affinity for a specific receptor, using the µ-opioid receptor as an example.

Self-Validation: The assay includes controls for total binding (vehicle only), non-specific binding (in the presence of a high concentration of an unlabeled known ligand), and specific binding (Total - Non-specific). A known inhibitor is run as a positive control to validate the assay run.

-

Preparation: Prepare cell membranes expressing the µ-opioid receptor from a stable cell line or from rat brain tissue. Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various concentrations (typically a serial dilution).

-

Radioligand (e.g., [³H]-DAMGO) at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 4.2: In Vivo Efficacy Model - Acetic Acid-Induced Writhing Test for Analgesia

This protocol is a standard visceral pain model used to evaluate the efficacy of potential analgesics.[13]

Self-Validation: The experiment must include a vehicle control group (to establish the baseline writhing response) and a positive control group (e.g., morphine) to validate the model's sensitivity. Animals should be randomized into groups to avoid bias.

-

Animal Acclimatization: Use adult mice (e.g., Swiss albino) and allow them to acclimate to the laboratory environment for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group). Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

-

Latency Period: Allow a specific time to elapse after dosing for the compound to be absorbed and distributed (e.g., 30 minutes for i.p., 60 minutes for p.o.).

-

Induction of Writhing: Administer an i.p. injection of a dilute solution of acetic acid (e.g., 0.6% v/v) to each mouse to induce the writhing response (a characteristic stretching and constriction of the abdomen).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. Count the total number of writhes for a set period (e.g., 20 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Statistical significance is determined using an appropriate test, such as ANOVA followed by a post-hoc test.

Chapter 5: Structure-Activity Relationships (SAR) and In Silico Modeling

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry.[22] For amino-piperidine carboxylic acid analogs, SAR studies guide the iterative process of lead optimization, helping to improve potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

-

N-Substituents: The substituent on the piperidine nitrogen often has a profound impact on activity. In antifungal 4-aminopiperidines, a benzyl group was found to be optimal.[9] In analgesic derivatives, different alkyl or arylalkyl groups can drastically alter µ-opioid receptor affinity.[7]

-

Stereochemistry: The absolute and relative configuration of stereocenters is frequently critical. As seen with GABA system modulators, changing the stereochemistry at the 3- and 4-positions can switch the activity from a receptor agonist to an uptake inhibitor.[10]

-

Positional Isomerism: The location of the amino and carboxyl groups (e.g., 3- vs. 4-position) defines the overall shape of the molecule and its ability to fit into a specific binding site, leading to different target profiles.

The Role of In Silico Modeling

Computational tools are indispensable for rationalizing observed SAR and predicting the activity of new designs.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to explain the binding modes of piperidine derivatives in the µ-opioid receptor, identifying key hydrogen bonds and hydrophobic interactions.[13]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding poses predicted by docking.[15]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of potency for newly designed compounds.[23]

This iterative cycle of design, synthesis, and testing, informed by both experimental SAR and in silico modeling, is fundamental to modern drug discovery.

Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle in drug discovery.

Conclusion and Future Outlook

Amino-piperidine carboxylic acid analogs represent a highly versatile and valuable scaffold in medicinal chemistry. Their unique combination of conformational constraint, stereochemical complexity, and functional group diversity has enabled the development of potent and selective modulators for a wide range of biological targets. From established applications in neuroscience to emerging roles in treating infectious diseases and cancer, the therapeutic potential of this scaffold is vast.

Future research will likely focus on exploring new regions of chemical space through the development of novel synthetic methodologies to access more complex and highly substituted piperidine cores.[24] The integration of advanced computational techniques with high-throughput synthesis and screening will continue to accelerate the discovery of new lead compounds. As our understanding of complex biological pathways deepens, the amino-piperidine carboxylic acid scaffold is poised to remain a critical tool for designing the next generation of targeted therapeutics.

References

-

Oliynyk, S., & Gevorgyan, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 59(12), 1-21. [Link]

-

Mushtaq, N., Naseem, H., Saeed, A., et al. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 11(8), 66-77. [Link]

-

Oliynyk, S., & Gevorgyan, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Singh, G., & Singh, M. S. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 62B(5), 621-628. [Link]

-

Naseem, H., Mushtaq, N., Saeed, A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(5), 4485-4501. [Link]

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

-

Marton, J., Juhasz, A., & Toth, G. (2012). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. [Link]

-

Luo, J., Wu, S., Chen, X., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]

-

El-Sayed, N. F., & El-Bendary, E. R. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Chemistry & Biodiversity, 20(12), e202301322. [Link]

-

Jacobsen, P., Labouta, I. M., Schaumburg, K., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(10), 1157-1162. [Link]

-

Hammarström, L. G. J., Fu, Y., Vail, S., et al. (2005). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses, 81, 213. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Wang, W., Sheng, J., & He, H. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5218. [Link]

-

Ames, R. S., Lee, D., Li, Y., et al. (2007). Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3352-3357. [Link]

-

Hammer, R. P., He, Y., & McLaughlin, M. L. (2003). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 68(19), 7543-7546. [Link]

-

Schepmann, D., Janzen, D., Janowsky, A., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 15(16), 1541-1554. [Link]

-

Pferschy-Wenzig, E.-M., Rikanović, C., Kunert, O., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

- Lu, C. (2015). Preparation method of (R)-3-Boc-aminopiperidine.

-

Gobis, K., Foks, H., Serocki, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. [Link]

-

ResearchGate. (n.d.). Discovery of new C3aR ligands. Part 2: Amino-piperidine derivatives. ResearchGate. [Link]

-

Remko, M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMINO ACIDS. Journal of Applied Pharmaceutical Science, 1(3), 1-11. [Link]

-

Jacobsen, P., Labouta, I. M., Schaumburg, K., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as .gamma.-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(10), 1157-1162. [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. [Link]

-

Purgel, M., Trenz, T., Várnagy, K., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Advances, 14(18), 12797-12810. [Link]

-

Åkesson, E., Kilsgård, O., Lood, R., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(6), 2586-2594. [Link]

-

Wang, F. (2025). Rewiring amino acids to piperidines. Tohoku University Research Profiles. [Link]

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mmsl.cz [mmsl.cz]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 10. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 1-Boc-4-氨基哌啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 23. researchgate.net [researchgate.net]

- 24. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

The Piperidine-Carboxylic Acid Pharmacophore: Structural Evolution and Therapeutic Utility

Executive Summary

The piperidine ring substituted with a carboxylic acid constitutes one of the most versatile scaffolds in medicinal chemistry. This guide analyzes the pharmacophoric utility of piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) .

These moieties are not merely structural linkers; they are functional pharmacophores that dictate zwitterionic character , blood-brain barrier (BBB) permeability , and receptor selectivity . This whitepaper explores their development from simple neurotransmitter analogs to complex, blockbuster therapeutics like Tiagabine (GABA reuptake inhibitor) and Fexofenadine (non-sedating antihistamine).

Structural Foundations & Stereoelectronic Properties

The piperidine-carboxylic acid scaffold exists in three positional isomers, each conferring distinct biological properties. The physicochemical behavior of these molecules is dominated by the ionization state of the secondary amine (

The Zwitterionic Gatekeeper

At physiological pH (7.4), these molecules exist primarily as zwitterions. This property is the central design feature for peripheral restriction .

-

Central Nervous System (CNS) Exclusion: High polarity prevents passive diffusion across the BBB (e.g., Fexofenadine).

-

CNS Targeting: Requires masking the zwitterion (prodrugs) or attaching highly lipophilic anchors (e.g., Tiagabine) to override the polar surface area.

Positional Isomerism Table

| Isomer | Common Name | Key Pharmacological Target | Primary Drug Application |

| 2-COOH | Pipecolic Acid | NMDA Receptors, Proline mimics | Local anesthetics (precursor), immunosuppressants. |

| 3-COOH | Nipecotic Acid | GAT-1 (GABA Transporter) | Epilepsy (Tiagabine) |

| 4-COOH | Isonipecotic Acid | H1 Receptor, Opioid Receptors | Allergy (Fexofenadine) , Pain (Fentanyl precursors). |

Historical Development & Case Studies

The GABA Story: From Nipecotic Acid to Tiagabine

The Challenge:

DOT Diagram: Evolution of GABA Uptake Inhibitors

Caption: Rational design progression from endogenous GABA to the conformationally restricted Nipecotic Acid, and finally to the BBB-penetrant Tiagabine.

The Antihistamine Story: Metabolic Safety by Design

The Challenge: Early antihistamines (Terfenadine) caused sedation (CNS entry) and fatal arrhythmias (hERG channel blockade). The Discovery: Terfenadine is a prodrug. Its cardiac toxicity arises from the parent molecule. Its metabolite, formed by CYP3A4 oxidation, is the safe, active species. The Solution: This metabolite is Fexofenadine , which contains the isonipecotic acid motif (indirectly formed via oxidation of a t-butyl methyl group to a carboxylic acid). The resulting zwitterion prevents BBB penetration (non-sedating) and abolishes hERG affinity.

DOT Diagram: Terfenadine to Fexofenadine Metabolism

Caption: The metabolic conversion of Terfenadine to Fexofenadine, highlighting the safety benefits conferred by the carboxylic acid moiety.

Synthetic Methodologies

The synthesis of piperidine carboxylic acids often involves the reduction of the corresponding pyridine precursors. This approach is preferred for its atom economy but presents stereochemical challenges (cis/trans isomers).

Protocol: Catalytic Hydrogenation of Nicotinic Acid

This protocol describes the synthesis of nipecotic acid (piperidine-3-carboxylic acid) from nicotinic acid.

Objective: Reduce the aromatic pyridine ring while retaining the carboxylic acid functionality.

Reagents & Equipment:

-

Substrate: Nicotinic Acid (1.0 eq)

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) - 5-10 wt% -

Solvent: Glacial Acetic Acid (AcOH)

-

Hydrogen Source:

gas (Parr shaker or balloon depending on scale) -

Apparatus: High-pressure hydrogenation vessel (Parr reactor).

Step-by-Step Methodology:

-

Preparation: In a hydrogenation bottle, dissolve Nicotinic Acid (12.3 g, 0.1 mol) in Glacial Acetic Acid (100 mL).

-

Note: Acetic acid protonates the pyridine nitrogen, facilitating ring reduction and preventing catalyst poisoning by the free amine.

-

-

Catalyst Addition: Carefully add

(0.6 g).-

Safety:

can be pyrophoric in the presence of

-

-

Hydrogenation:

-

Purge the vessel with

(3x) then -

Pressurize to 50 psi (3.4 bar) with

. -

Agitate at Room Temperature (25°C) for 12–24 hours.

-

Monitoring: Reaction is complete when

uptake ceases.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with small amounts of acetic acid.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous oil or solid.

-

-

Purification (Crystallization):

-

Dissolve the residue in a minimum amount of hot water or ethanol.

-

Add acetone or ether to induce precipitation of the zwitterionic salt.

-

Filter the white crystalline solid.

-

Yield: Typically 85-95%.

-

Stereochemistry: This method predominantly yields the racemic mixture. Separation of enantiomers requires chiral resolution (e.g., using tartaric acid) or asymmetric hydrogenation using chiral Rh/Ru catalysts.

-

Technical Validation & Quality Control

To ensure the integrity of the synthesized pharmacophore, the following analytical validations are required:

| Method | Expected Observation (Nipecotic Acid) | Purpose |

| 1H NMR ( | Loss of aromatic signals (7.0-9.0 ppm). Appearance of multiplets at 1.5-3.5 ppm. | Confirm ring reduction. |

| Melting Point | 260–262°C (Decomposes) | Purity check (distinct from Nicotinic acid MP: 236°C). |

| Mass Spec (ESI) | Confirm molecular weight. | |

| Chiral HPLC | Separation of (R) and (S) enantiomers (if resolving). | Determine Enantiomeric Excess (ee). |

Future Outlook: Rigidification and Allostery

The future of piperidine-carboxylic acid pharmacophores lies in conformational rigidification .

-

Bicyclic Systems: Bridged piperidines (e.g., tropane derivatives) lock the carboxylic acid in a specific vector, reducing the entropic penalty of binding.

-

Allosteric Modulators: Isonipecotic acid derivatives are currently being explored as negative allosteric modulators (NAMs) for GPCRs, where the acid moiety interacts with extracellular loops rather than the orthosteric site.

References

-

Krogsgaard-Larsen, P., & Johnston, G. A. (1975).[4] Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry.

-

Braestrup, C., et al. (1990). (R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid binds with high affinity to the brain gamma-aminobutyric acid uptake carrier. Journal of Neurochemistry. (Seminal paper on Tiagabine/Nipecotic Acid anchor strategy).

-

Hey, J. A., et al. (1995). Fexofenadine, a metabolite of terfenadine, is a non-sedating antihistamine with a distinct cardiac safety profile.[5] Clinical & Experimental Allergy.

-

Freifelder, M. (1962). Hydrogenation of Pyridines and Quinolines.[6][7][8] Advances in Catalysis. (Classic reference for PtO2 hydrogenation protocols).

-

Lippincott, B., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors.[1] PubMed.

Sources

- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fexofenadine: New preparation of terfenadine, without cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine synthesis [organic-chemistry.org]

Methodological & Application

protecting group strategies for 1-(3-Aminopropyl)piperidine-4-carboxylic acid synthesis

Application Note: Protecting Group Strategies for 1-(3-Aminopropyl)piperidine-4-carboxylic Acid Synthesis

Part 1: Executive Summary & Strategic Overview

Target Molecule: 1-(3-Aminopropyl)piperidine-4-carboxylic acid (also known as

The Challenge: Synthesizing this zwitterionic molecule requires careful differentiation between the secondary amine of the piperidine ring, the primary amine of the propyl chain, and the carboxylic acid. Without orthogonal protecting groups (PGs), direct alkylation leads to uncontrolled polymerization (intermolecular amide formation) or cyclization.[2]

Strategic Solution: We present two robust workflows based on Orthogonal Protecting Group Logic :

-

Route A (Solution Phase/Scale-Up): Utilizes Boc/Ethyl Ester orthogonality. Best for multi-gram synthesis where cost is a driver.

-

Route B (Peptide/Library Synthesis): Utilizes Fmoc/tert-Butyl Ester orthogonality. Best for generating building blocks for Solid Phase Peptide Synthesis (SPPS).

Part 2: Strategic Analysis & Decision Matrix

Before initiating synthesis, select the route based on downstream application.[2]

| Feature | Route A: Boc / Ethyl Strategy | Route B: Fmoc / t-Butyl Strategy |

| Primary Amine PG | Boc (Acid Labile) | Fmoc (Base Labile) |

| Carboxylic Acid PG | Ethyl Ester (Base Labile) | tert-Butyl Ester (Acid Labile) |

| Coupling Method | Reductive Amination or Alkylation | Direct Alkylation |

| Deprotection Order | 1.[1][3][4][5] LiOH (Ester) | 1. TFA (Ester) |

| Primary Use Case | Bulk API synthesis, Solution phase | SPPS building blocks, Combinatorial libraries |

Visualizing the Synthesis Pathways

Figure 1: Decision tree for synthesis routes. Route A yields the N-Boc protected acid suitable for solution coupling. Route B yields the fully protected scaffold for SPPS.

Part 3: Detailed Protocols

Protocol A: The "Boc/Ethyl" Route (Scalable)

Objective: Synthesis of 1-(3-(tert-butoxycarbonylamino)propyl)piperidine-4-carboxylic acid.

Mechanism: Nucleophilic substitution (

Reagents:

-

Ethyl isonipecotate (1.0 equiv)[2]

- -Boc-3-bromopropylamine (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (2.5 equiv)[2] -

Potassium Iodide (

), catalytic (0.1 equiv)[2] -

Acetonitrile (ACN) or DMF [0.2 M concentration][2]

Step-by-Step Methodology:

-

Activation:

-

Charge a reaction flask with Ethyl isonipecotate (10.0 g, 63.6 mmol) and anhydrous ACN (320 mL).

-

Add finely ground anhydrous

(22.0 g, 159 mmol) and catalytic -

Expert Note:

accelerates the reaction via the Finkelstein reaction mechanism, converting the alkyl bromide to the more reactive alkyl iodide in situ.

-

-

Alkylation:

-

Add

-Boc-3-bromopropylamine (16.6 g, 70.0 mmol) dropwise at room temperature. -

Heat the mixture to reflux (80-82°C) for 12–16 hours.

-

QC Check: Monitor by TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin (secondary amine disappears) or PMA.

-

-

Workup:

-

Selective Hydrolysis (Saponification):

-

Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).

-

Add LiOH monohydrate (2.0 equiv). Stir at ambient temperature for 4 hours.

-

Critical Control Point: Do not heat strongly or use acid, as this will prematurely remove the Boc group.[2]

-

Adjust pH to ~4-5 with 1M citric acid (careful neutralization) and extract into EtOAc.

-

Protocol B: Reductive Amination (Alternative High-Purity Route)

Objective: Avoids over-alkylation risks inherent in halide displacement.

Reagents: Ethyl isonipecotate,

Methodology:

-

Dissolve Ethyl isonipecotate (1.0 equiv) and

-Boc-3-aminopropanal (1.1 equiv) in Dichloroethane (DCE). -

Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 min.

-

Add STAB (1.5 equiv) in portions. Stir 4–12 hours.

-

Quench with saturated

. -

Advantage: Cleaner reaction profile compared to alkylation; avoids elimination byproducts of the propyl bromide.

Part 4: Critical Control Points & Troubleshooting

| Problem | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | Cyclization of starting material | Ensure concentration is not too high; add reagent slowly. |

| Over-alkylation | Quaternization of nitrogen | Use strict 1.1 equiv of alkyl halide. Do not use excess. |

| Boc Loss | Acidic workup or high heat | Keep workup pH > 4. Avoid thermal exposure >100°C. |

| Incomplete Hydrolysis | Steric bulk of piperidine | Switch from LiOH to NaOH; increase solvent polarity (add more water). |

Impurity Profiling (Graphviz)

Figure 2: Common impurity pathways in the alkylation of isonipecotic acid derivatives.

Part 5: References

-

National Institutes of Health (NIH). (2016). One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central. Retrieved October 26, 2025, from [Link]

-

Google Patents. (2016). Process for the preparation of piperidine derivatives (US20160159786A1). Retrieved October 26, 2025, from [2]

-

ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles. Retrieved October 26, 2025, from [Link][2]

-

Organic Syntheses. (2004). Preparation of N-Boc-Piperidine-4-carboxylic acid derivatives. Org. Synth. 2004, 81, 213.[2] Retrieved October 26, 2025, from [Link][2]

Sources

- 1. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. US20160159786A1 - Chemical process - Google Patents [patents.google.com]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Aminopropyl)piperidine-4-carboxylic Acid

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying the crude product of 1-(3-Aminopropyl)piperidine-4-carboxylic acid. Due to its zwitterionic nature, this molecule presents unique challenges that standard purification protocols may not effectively address. This document provides expert-driven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-(3-Aminopropyl)piperidine-4-carboxylic acid?

The core challenge lies in the molecule's structure. It possesses both a basic amino group (on the propyl chain and the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality means the compound exists as a zwitterion under neutral conditions, making it highly polar, often with low solubility in common organic solvents but high solubility in water.[1] This behavior complicates purification methods like standard chromatography and extraction.

Q2: Why is normal-phase silica gel chromatography generally not recommended for this compound?

Using standard silica gel for piperidine derivatives is often problematic. The basic nitrogen atoms on your compound will interact very strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to several issues:

-

Significant Peak Tailing: The compound streaks down the column instead of moving as a tight band.

-

Irreversible Binding: A portion of your product can permanently adsorb to the silica, leading to very low recovery.[2]

-

Compound Instability: Prolonged contact with the acidic silica surface can potentially degrade sensitive molecules.[2]

Q3: What are the most effective purification methods for this zwitterionic compound?

The most reliable methods leverage the compound's unique ionic and solubility properties:

-

Ion-Exchange Chromatography (IEX): This is a powerful technique for separating charged molecules like amino acids.[3][4] It separates based on the net charge of the molecule, which can be controlled by adjusting the pH of the mobile phase.[5][6]

-

Recrystallization: This is a classic and effective method, particularly for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where the compound's solubility is low at room temperature but high when heated.[7][8] Adjusting the pH to the isoelectric point (pI), where the molecule has a net zero charge and often minimum solubility, can be a powerful strategy to induce crystallization.[7]

-

Acid-Base Extraction/Precipitation: This can be effective for removing non-ionic impurities. By manipulating the pH, you can move your compound between aqueous and organic layers or precipitate it out of solution.

Q4: How can I effectively remove inorganic salt impurities from my final product?

Inorganic salts are a common byproduct of synthesis and workup procedures. Since your product is highly water-soluble, simple water washing is not an option. Instead, consider these approaches:

-

Recrystallization: Choose a solvent system, such as water/ethanol or water/isopropanol, where your compound will crystallize upon cooling, but the inorganic salts will remain dissolved in the mother liquor.[7]

-

pH-Mediated Precipitation: Adjust the pH of an aqueous solution of your crude product to its isoelectric point. At this pH, the zwitterion is least soluble and should precipitate, leaving the more soluble inorganic salts behind in the solution.[7]

Troubleshooting Guide: Experimental Issues & Solutions

Recrystallization Issues

-

Q: My compound is either insoluble in all solvents I've tried or soluble in everything. How do I find a suitable recrystallization solvent?

-

A: This is a common issue with highly polar or zwitterionic compounds. The solution is often a mixed-solvent system. Start by dissolving your crude product in a small amount of a "good" solvent (one in which it is highly soluble, e.g., water or methanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., ethanol, isopropanol, or acetone) at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. A systematic screening process is highly recommended.

-

| Solvent System | Observation at Room Temp | Observation at Reflux | Crystallization Potential |

| Water | High Solubility | High Solubility | Poor (unless a co-solvent is used) |

| Ethanol | Low Solubility | Moderate Solubility | Good |

| Isopropanol | Very Low Solubility | Low to Moderate Solubility | Good |

| Acetone | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |

| Water/Ethanol | Variable | High Solubility | Excellent |

| Water/Isopropanol | Variable | High Solubility | Excellent |

| Methanol/Ether | Variable | High Solubility | Good (use caution with ether's volatility) |

-

Q: My product "oils out" during cooling instead of forming crystals. What should I do?

-

A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or it comes out of solution above its melting point. Try these solutions:

-

Slower Cooling: Let the flask cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling encourages oiling.

-

Lower the Saturation Temperature: Use a larger volume of solvent so that the solution is less concentrated and saturation occurs at a lower temperature.

-

Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny speck (a seed crystal) to induce crystallization.

-

-

Chromatography & Purity Issues

-

Q: I suspect my crude product is contaminated with pyridine from the synthesis. Is there a targeted way to remove it?

-